Dimethyl ethane-1,2-diylbiscarbamate
Description
Dimethyl ethane-1,2-diylbiscarbamate (CAS: 6268-31-1) is a carbamate derivative featuring an ethane-1,2-diyl backbone bridged by two methyl carbamate groups. Its molecular formula is C₆H₁₂N₂O₄, with a molecular weight of 176.17 g/mol. Carbamates are known for their diverse applications, including use as pesticides, pharmaceuticals, and polymer precursors.
Properties
IUPAC Name |
methyl N-[2-(methoxycarbonylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c1-11-5(9)7-3-4-8-6(10)12-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUKKHVJDGNKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCNC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284208 | |
| Record name | dimethyl ethane-1,2-diylbiscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6268-31-1 | |
| Record name | NSC36237 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl ethane-1,2-diylbiscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl ethane-1,2-diylbiscarbamate can be synthesized through the reaction of ethylene diamine with dimethyl carbonate. The reaction is typically carried out in the presence of a catalyst such as 1,5,7-triazabicyclo-[4,4,0]dec-5-ene (TBD) at a temperature of around 80°C for several hours. This method yields the compound with high purity and efficiency .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and high yield. The process typically includes the reaction of ethylene diamine with dimethyl carbonate under controlled conditions, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl ethane-1,2-diylbiscarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the carbamate groups into amine groups.
Substitution: The carbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Ethylene diamine derivatives.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
Dimethyl ethane-1,2-diylbiscarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and stability
Mechanism of Action
The mechanism of action of dimethyl ethane-1,2-diylbiscarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its observed biological effects .
Comparison with Similar Compounds
Dimethyl 2,2′-[Ethane-1,2-diylbis(sulfanediyl)]dibenzoate
Molecular Formula : C₁₈H₁₈O₄S₂
Key Features :
- Functional Groups : Sulfanediyl (-S-) bridges and methyl benzoate esters.
- Synthesis : Prepared via reaction of 1,2-dibromoethane with methyl thiosalicylate, forming a disulfide-linked ethane backbone .
- Structural Properties: Crystal System: Monoclinic (space group C2) with a twisted S–CH₂–CH₂–S torsion angle of 72.88° . Intermolecular Interactions: Stabilized by C–H···O hydrogen bonds, forming a 3D network .
- Applications : Used in constructing flexible metal-organic frameworks (MOFs) due to its conformational adaptability .
Comparison with Dimethyl Ethane-1,2-diylbiscarbamate :
N,N′-Bis(1,2,3,4-Tetrahydrocarbazol-1-ylidene)ethane-1,2-diamines
Molecular Formula : Varies (e.g., C₂₈H₂₆N₄ for unsubstituted derivatives)
Key Features :
- Functional Groups : Imine-linked carbazole moieties.
- Synthesis : Derived from 1-oxo-tetrahydrocarbazoles, ethylenediamine, and paraformaldehyde .
- Applications : Antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans, with enhanced efficacy for C-6 substituted derivatives .
Comparison :
Ethane-1,2-diylbis(sulfanediyl) Derivatives in MOFs
Examples : Ligands with sulfanediyl bridges (e.g., dithiodibenzoates).
Key Features :
Comparison :
| Property | This compound | Sulfanediyl-based Ligands |
|---|---|---|
| Role in MOFs | Not studied | Core building block |
| Chemical Stability | Likely hydrolytically sensitive | High (disulfide bonds) |
2,2′-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]
Molecular Formula : C₂₀H₂₂N₂O₁₀S₂
Key Features :
- Functional Groups: Diimino linkages, sulfophenyl, and carboxylic acid groups.
Comparison :
| Property | This compound | Diimino-sulfophenyl Derivative |
|---|---|---|
| Functionality | Carbamate | Chelator |
| Metal Interaction | Limited | Strong (via imino/sulfo groups) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
